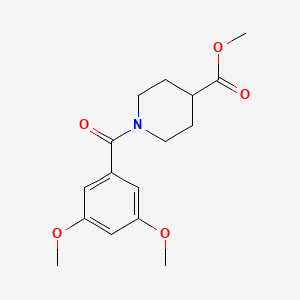![molecular formula C18H22N2O3S B5878543 N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5878543.png)
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as NSC-743380, is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential use in cancer treatment due to its ability to inhibit certain enzymes involved in cancer cell growth.
作用机制
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide works by inhibiting the activity of enzymes involved in cancer cell growth. Specifically, it inhibits the activity of topoisomerase II and histone deacetylase. Topoisomerase II is an enzyme that is involved in DNA replication and cell division. Inhibition of this enzyme can lead to cell cycle arrest and cell death. Histone deacetylase is an enzyme that is involved in the regulation of gene expression. Inhibition of this enzyme can lead to changes in gene expression that can affect cell growth and survival.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to have anti-cancer activity in vitro and in vivo. In vitro studies have shown that N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide inhibits the growth of several different types of cancer cells, including breast cancer, lung cancer, and leukemia. In vivo studies have shown that N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide can inhibit tumor growth in mice.
实验室实验的优点和局限性
One advantage of using N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its specificity for topoisomerase II and histone deacetylase. This allows researchers to study the effects of inhibiting these enzymes on cancer cell growth. However, one limitation of using N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide is its potential toxicity. It has been shown to have cytotoxic effects on normal cells in addition to cancer cells.
未来方向
There are several future directions for the study of N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide. One direction is to further investigate its potential use in combination therapy with other cancer drugs. Another direction is to study its effects on cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide for cancer treatment.
合成方法
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-ethyl-6-methylphenol with thionyl chloride to form the corresponding chloride. This is followed by the reaction of the chloride with 2-amino-5-methylbenzenesulfonamide to form the sulfonamide derivative. The final step involves the reaction of the sulfonamide derivative with methylsulfonyl chloride to form N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide.
科学研究应用
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase II and histone deacetylase. N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has also been studied for its potential use in combination therapy with other cancer drugs.
属性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-5-14-10-8-9-13(2)17(14)19-18(21)15-11-6-7-12-16(15)20(3)24(4,22)23/h6-12H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNSDAKPBZWAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2N(C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)


![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)

![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)




![4-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5878562.png)